Cas no 36482-69-6 (Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)-)

Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- structure
36482-69-6 structure
Product name:Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)-
CAS No:36482-69-6
MF:C10H16O2
MW:168.23284
CID:319650
PubChem ID:11041109

Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)-
    • 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one
    • (-)-3-methylcyclopentanol
    • (-)-3-Oxy-sandaracopimaradiene
    • (+-)-3-methylcyclopentanol
    • (1R,4S,6S)-4-hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one
    • 3-Methyl-1-cyclopentanol
    • 3-Methylc
    • 3-methylcyclopentanol
    • 3-Methylcyclopentanol, mixture of isomers
    • 3-methylcyclopentyl alcohol
    • 3-oxy-(-)-sandaracopimaradiene
    • AC1L3CAZ
    • ACMC-1C3KN
    • Cyclopentanol, 3-methyl-
    • l-3-methylcyclopentanol
    • mixed isomers
    • SureCN181737
    • DTXSID101177495
    • 36482-69-6
    • 3-Hydroxy-3,7,7-trimethylbicyclo[4.1.0]heptan-4-one
    • Inchi: InChI=1S/C10H16O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-7,12H,4-5H2,1-3H3/t6-,7+,10-/m1/s1
    • InChI Key: ZPUQSQULULBFIN-MATHAZKKSA-N
    • SMILES: O=C1C[C@@H]2[C@@H](C2(C)C)C[C@@]1(C)O

Computed Properties

  • Exact Mass: 168.11503
  • Monoisotopic Mass: 168.11503
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.081
  • Boiling Point: 253.1°Cat760mmHg
  • Flash Point: 104.5°C

Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Cesium hydroxide Solvents: Water ;  2 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Asymmetric synthesis of α-methyl-α-amino acids via diastereoselective alkylation of (1S)-(+)-3-carene derived tricyclic iminolactone
Lu, Ta-Jung; Lin, Cheng-Kun, Journal of Organic Chemistry, 2011, 76(6), 1621-1633

Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- Raw materials

Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- Preparation Products

Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- Related Literature

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